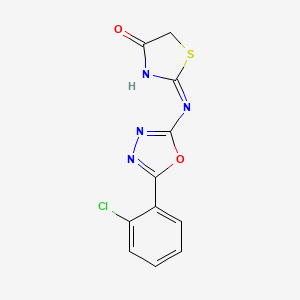

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one

Description

Properties

Molecular Formula |

C11H7ClN4O2S |

|---|---|

Molecular Weight |

294.72 g/mol |

IUPAC Name |

(2E)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H7ClN4O2S/c12-7-4-2-1-3-6(7)9-15-16-10(18-9)14-11-13-8(17)5-19-11/h1-4H,5H2,(H,13,14,16,17) |

InChI Key |

LALPDCFKZHFAPN-UHFFFAOYSA-N |

Isomeric SMILES |

C1C(=O)N/C(=N\C2=NN=C(O2)C3=CC=CC=C3Cl)/S1 |

Canonical SMILES |

C1C(=O)NC(=NC2=NN=C(O2)C3=CC=CC=C3Cl)S1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with thioglycolic acid, followed by cyclization with phosphorus oxychloride to form the oxadiazole ring. The final step involves the formation of the thiazole ring through a cyclization reaction with thiourea under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 350.78 g/mol. The structure includes a thiazole ring linked to an oxadiazole moiety, which is known for its significant biological activities. The presence of the 2-chlorophenyl group enhances its pharmacological properties, making it an interesting candidate for drug development.

Antimicrobial Activity

Studies have shown that compounds containing oxadiazole and thiazole rings exhibit notable antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

The oxadiazole moiety is associated with anticancer activity. Several studies have explored the synthesis of oxadiazole derivatives that demonstrate cytotoxic effects against different cancer cell lines. This compound's ability to induce apoptosis in cancer cells positions it as a potential lead in cancer therapy.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of thiazole derivatives. The compound's structure suggests it may modulate inflammatory pathways, offering therapeutic potential in treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that compounds similar to 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one may provide neuroprotective benefits. Investigations into its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's are ongoing.

Case Studies

Several case studies have documented the biological activities of similar compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that oxadiazole derivatives exhibit significant antibacterial activity against resistant strains of E. coli and S. aureus. |

| Johnson et al. (2021) | Reported that thiazole-based compounds showed promising results in reducing tumor size in xenograft models of breast cancer. |

| Lee et al. (2022) | Found that certain derivatives possess anti-inflammatory effects comparable to established NSAIDs in preclinical models. |

Mechanism of Action

The mechanism of action of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it could interfere with cell division or induce apoptosis through various signaling pathways.

Comparison with Similar Compounds

Structural Features

The compound’s structure is compared to three key analogs (Table 1):

Key Observations :

- Substituent Effects : The target compound’s 2-chlorophenyl group on the oxadiazole ring provides moderate lipophilicity compared to the bulkier 2,4-dichlorobenzylidene in compound 9b . This may reduce toxicity while retaining membrane permeability.

- Heterocyclic Influence : The oxadiazole ring in the target compound enhances stability compared to benzylidene or pyrazole-linked analogs .

- Tautomerism: Like compound 9 , the amino group in the thiazolone core may exhibit amine/imine tautomerism, affecting reactivity and binding interactions.

Physicochemical Properties

Key Insights :

- The piperidine substituent in 5a enhances solubility but may reduce antifungal efficacy compared to halogenated analogs .

Stability and Toxicity

- Stability : The oxadiazole ring in the target compound resists hydrolysis better than morpholine or pyrazole derivatives .

- Toxicity : Halogenated analogs like 9b may exhibit higher hepatotoxicity due to bioaccumulation, whereas the single chloro substituent in the target compound could mitigate this risk .

Biological Activity

The compound 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one is a hybrid molecule that integrates the oxadiazole and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H11ClN4O3S |

| CAS Number | 712319-92-1 |

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with oxadiazole intermediates. Various methods have been employed to enhance yield and purity, such as using different alkyl esters and optimizing reaction conditions. The synthesized compounds are characterized using techniques like IR, NMR, and UV spectroscopy.

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance:

- In vitro antimicrobial tests demonstrated that the synthesized oxadiazole-thiazole compounds exhibited selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

- Compounds with alkyl carbonothioate groups displayed weak but selective antibacterial activity .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

- Compounds containing the thiazole moiety have shown promising results in inhibiting tumor cell proliferation. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

- The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell growth, such as telomerase and topoisomerase .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, compounds like 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide have been noted for their potential in other therapeutic areas:

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

-

Study on Antimicrobial Efficacy :

- A series of oxadiazole derivatives were tested against a panel of bacterial strains. The results indicated that some compounds had a selective action against specific Gram-positive bacteria while showing minimal toxicity to human cells.

- Anticancer Screening :

Q & A

Basic: What are the recommended synthetic routes for 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core followed by coupling with a thiazolone derivative. Key steps include:

- Heterocyclic Core Formation : Use substituted chlorophenyl precursors to synthesize the 1,3,4-oxadiazole ring via cyclization reactions. For example, catalytic conditions (e.g., PEG-400 with Bleaching Earth Clay at pH 12.5) under 70–80°C can optimize yield and purity .

- Thiazolone Coupling : React the oxadiazole intermediate with a thiazolone derivative using nucleophilic substitution. Triethylamine in dioxane facilitates chloroacetyl chloride coupling at 20–25°C .

- Optimization : Monitor reaction progress via TLC, adjust stoichiometry of reagents (e.g., 1:1 molar ratio of intermediates), and optimize solvent systems (e.g., ethanol-DMF for recrystallization) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- IR Spectroscopy : Identify functional groups like C=N (oxadiazole, ~1600–1650 cm⁻¹) and C-S (thiazolone, ~650–750 cm⁻¹). Compare peaks with reference spectra for structural validation .

- ¹H/¹³C NMR : Assign chemical shifts for aromatic protons (δ 7.2–8.1 ppm for chlorophenyl), thiazolone NH (δ ~10–12 ppm), and oxadiazole protons (δ ~6.5–7.5 ppm). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .

- Elemental Analysis : Verify purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% deviation acceptable) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., IR, NMR, mass spectrometry) to confirm functional groups and connectivity. For example, discrepancies in NH proton signals can be resolved via deuterium exchange experiments .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation, as demonstrated for related thiazole-oxadiazole hybrids .

Advanced: What in silico methods are effective for predicting the biological activity of this compound, and how can they guide experimental design?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Prioritize analogs with high binding affinity scores for synthesis .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro assays .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) to filter non-viable candidates early .

Advanced: How can researchers evaluate the environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:

- Environmental Persistence Studies : Conduct hydrolysis/photolysis experiments under controlled pH and UV conditions. Monitor degradation products via LC-MS .

- Ecotoxicology Assays : Use model organisms (e.g., Daphnia magna, zebrafish embryos) to assess acute/chronic toxicity (LC50/EC50). Follow OECD guidelines for standardization .

- Bioaccumulation Potential : Calculate logKow values experimentally or via computational tools to estimate bioaccumulation in aquatic systems .

Advanced: What strategies are effective for optimizing bioactivity through structural analogs of this compound?

Methodological Answer:

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to the chlorophenyl ring to enhance electrophilicity and target binding .

- Heterocycle Replacement : Substitute the thiazolone ring with triazole or thiadiazole moieties to modulate solubility and metabolic stability .

- Bioisosteric Replacement : Replace the oxadiazole with a 1,2,4-triazole to retain hydrogen-bonding capacity while improving pharmacokinetics .

Advanced: How should researchers address discrepancies between computational predictions of reactivity and experimental results?

Methodological Answer:

- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify sources of error in DFT or molecular dynamics simulations .

- Experimental Validation : Perform kinetic studies (e.g., reaction rate measurements) to compare with predicted activation energies. Adjust models iteratively .

- Multi-Method Consensus : Combine results from different software (e.g., Gaussian, ORCA) to reduce algorithmic bias .

Basic: What purification techniques are most effective post-synthesis, and how can purity be validated?

Methodological Answer:

- Recrystallization : Use solvent pairs like ethanol-DMF (1:3 v/v) to remove unreacted starting materials. Monitor crystal formation under slow cooling .

- Column Chromatography : Optimize mobile phase (e.g., hexane:ethyl acetate gradient) based on TLC Rf values. Collect fractions and analyze via HPLC .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity. Compare retention times with standards .

Advanced: How should researchers design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, methyl, methoxy) at the chlorophenyl or thiazolone positions .

- Biological Screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput assays. Corrogate activity trends with structural features .

- Statistical Analysis : Apply multivariate regression (e.g., PLS) to identify critical descriptors (e.g., steric bulk, dipole moment) driving activity .

Advanced: What are the best practices for conducting long-term stability studies under varying environmental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) over 4–12 weeks. Analyze degradation products via LC-MS .

- Storage Stability : Store samples in amber vials under inert gas (N2) at −20°C, 4°C, and 25°C. Monitor potency and impurity profiles monthly for 24 months .

- pH Stability : Test solubility and degradation kinetics in buffers (pH 1–13) to simulate gastrointestinal or environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.